Cas no 1522646-96-3 (1-(4-methoxy-3-methylphenyl)propan-2-ol)
1-(4-methoxy-3-methylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Methoxy-3-methylphenyl)-2-propanol
- 1-(4-methoxy-3-methylphenyl)propan-2-ol
- Benzeneethanol, 4-methoxy-α,3-dimethyl-
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- MDL: MFCD28134287
- Inchi: 1S/C11H16O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6,9,12H,7H2,1-3H3
- InChI Key: MESWFORZHKHYMV-UHFFFAOYSA-N
- SMILES: OC(C)CC1C=CC(=C(C)C=1)OC
Computed Properties
- Exact Mass: 180.115
- Monoisotopic Mass: 180.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5
1-(4-methoxy-3-methylphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839993-1g |
1-(4-methoxy-3-methylphenyl)propan-2-ol |
1522646-96-3 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1839993-5g |
1-(4-methoxy-3-methylphenyl)propan-2-ol |
1522646-96-3 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1839993-10g |
1-(4-methoxy-3-methylphenyl)propan-2-ol |
1522646-96-3 | 10g |
$2393.0 | 2023-09-19 | ||
| Fluorochem | 401439-1g |
1-(4-Methoxy-3-methylphenyl)-2-propanol |
1522646-96-3 | 97.0% | 1g |
£612.00 | 2023-04-14 | |
| Fluorochem | 401439-5g |
1-(4-Methoxy-3-methylphenyl)-2-propanol |
1522646-96-3 | 97.0% | 5g |
£1,692.00 | 2023-04-14 | |
| Enamine | EN300-1839993-0.05g |
1-(4-methoxy-3-methylphenyl)propan-2-ol |
1522646-96-3 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1839993-0.1g |
1-(4-methoxy-3-methylphenyl)propan-2-ol |
1522646-96-3 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1839993-0.25g |
1-(4-methoxy-3-methylphenyl)propan-2-ol |
1522646-96-3 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1839993-0.5g |
1-(4-methoxy-3-methylphenyl)propan-2-ol |
1522646-96-3 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1839993-1.0g |
1-(4-methoxy-3-methylphenyl)propan-2-ol |
1522646-96-3 | 1g |
$986.0 | 2023-06-03 |
1-(4-methoxy-3-methylphenyl)propan-2-ol Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1-(4-methoxy-3-methylphenyl)propan-2-ol
Introduction to 1-(4-methoxy-3-methylphenyl)propan-2-ol (CAS No. 1522646-96-3)
1-(4-methoxy-3-methylphenyl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number 1522646-96-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propyl alcohol side chain attached to a substituted benzene ring, has garnered attention due to its structural versatility and potential biological activity. The presence of both a methoxy group at the para position and a methyl group at the ortho position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The chemical structure of 1-(4-methoxy-3-methylphenyl)propan-2-ol can be described as an aromatic compound with a propyl alcohol functional group. The benzene ring is substituted at the 4th position with a methoxy group (–OCH₃) and at the 3rd position with a methyl group (–CH₃). This arrangement confers specific interactions with biological targets, including enzymes and receptors, which are critical for modulating biological pathways. The compound’s solubility profile, influenced by the polar hydroxyl group and the hydrophobic aromatic core, makes it suitable for various formulation strategies in pharmaceutical development.
Recent advancements in computational chemistry have enabled the prediction of 1-(4-methoxy-3-methylphenyl)propan-2-ol’s interactions with biological targets, providing insights into its potential pharmacological effects. Studies have suggested that such aromatic alcohols may exhibit properties relevant to central nervous system (CNS) modulation, inflammation, and metabolic pathways. The methoxy and methyl substituents are known to influence electronic distribution across the aromatic ring, which can enhance binding affinity to specific proteins. This has prompted investigations into its derivatives as potential leads for therapeutic agents.
In the realm of drug discovery, 1-(4-methoxy-3-methylphenyl)propan-2-ol serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for modifications at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. For instance, replacing the hydroxyl group with other functional groups or introducing additional aromatic rings can lead to compounds with enhanced bioavailability or selectivity. Such modifications are essential for optimizing drug candidates during preclinical development.
The synthesis of 1-(4-methoxy-3-methylphenyl)propan-2-ol typically involves multi-step organic reactions, starting from commercially available precursors such as anisole (4-methoxybenzene) and isobutyraldehyde. Palladium-catalyzed cross-coupling reactions are often employed to construct the benzene ring’s substituents efficiently. Advances in catalytic methods have improved yields and reduced byproduct formation, making large-scale production more feasible. These synthetic strategies align with green chemistry principles by minimizing waste and energy consumption.
From a biochemical perspective, 1-(4-methoxy-3-methylphenyl)propan-2-ol may interact with enzymes such as cytochrome P450 (CYP450) isoforms, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions and optimizing dosing regimens. Additionally, the compound’s ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Research is ongoing to explore its effects on neurotransmitter systems, which could inform treatments for neurological disorders.
The pharmaceutical industry has shown interest in 1-(4-methoxy-3-methylphenyl)propan-2-ol due to its structural similarity to known bioactive molecules. For example, analogs of this compound have been investigated for their anti-inflammatory properties by modulating cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). Such studies highlight the importance of scaffold hopping—a strategy where chemists explore structurally diverse compounds based on shared pharmacophores—in drug development pipelines.
In conclusion, 1-(4-methoxy-3-methylphenyl)propan-2-ol (CAS No. 1522646-96-3) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, combined with computational predictions of biological activity, make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a focal point in academic and industrial research efforts aimed at addressing unmet medical needs.
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